The compound 2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of approximately 427.404 g/mol. This compound belongs to a class of chemical compounds known for their diverse biological activities, particularly in the development of pharmaceuticals.
This compound can be classified as an organic ester due to the presence of the benzoate functional group. It also contains a pyrrole ring and difluoromethoxy substituents, which may contribute to its biological activity. The specific structural features suggest it may interact with biological targets relevant for therapeutic applications.
The synthesis of 2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate typically involves several steps:
Technical details regarding specific reagents, solvents, and conditions are often proprietary or found in specialized literature.
The molecular structure of 2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate includes:
The compound's structural data can be represented using various notations:
C1=CC=C(C(=O)OCC(=O)C1)C(C)C
InChI=1S/C23H19F2NO5/c1-12(2)20(27)21(26)22(29)23(30)25(24)17-15(18(12)28)16-14(11)13(10)9/h9-11,13-16H,1-8H2
These notations provide a way to encode the molecular structure in a compact format suitable for computational analysis.
The compound can participate in various chemical reactions typical of esters and aromatic compounds:
Technical details regarding reaction conditions (e.g., temperature, catalysts) are essential for optimizing yields and selectivity.
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes or receptors.
Data on binding affinities and specific interactions would require experimental validation through biochemical assays.
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively.
The compound has potential applications in:
Further research is needed to fully elucidate its biological activity and therapeutic potential.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0